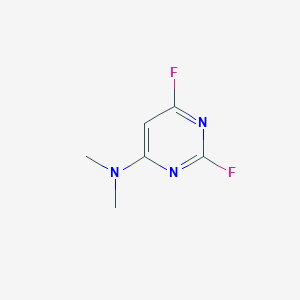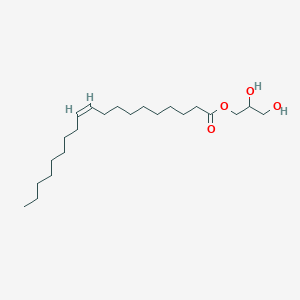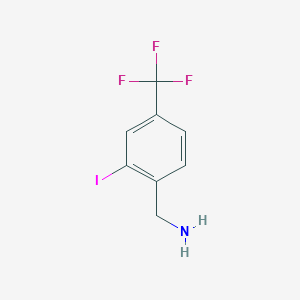
Diammonium bis(oxalato)palladate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diammonium bis(oxalato)palladate(2-) is a coordination compound consisting of palladium(II) ion coordinated with two oxalate ligands and two ammonium ions. The chemical formula for this compound is (NH4)2[Pd(C2O4)2]. It is known for its applications in various fields, including catalysis and materials science.
Vorbereitungsmethoden
Diammonium bis(oxalato)palladate(2-) can be synthesized through several methods. One common synthetic route involves the reaction of palladium(II) chloride with oxalic acid in the presence of ammonium hydroxide. The reaction proceeds as follows:
[ \text{PdCl}_2 + 2 \text{C}_2\text{O}_4^{2-} + 2 \text{NH}_4^+ \rightarrow (NH_4)_2[Pd(C_2O_4)_2] + 2 \text{Cl}^- ]
Another method involves the reaction of palladium(II) oxide with oxalic acid and ammonium hydroxide. The reaction conditions typically require an aqueous medium and controlled temperature to ensure the formation of the desired product.
Analyse Chemischer Reaktionen
Diammonium bis(oxalato)palladate(2-) undergoes various chemical reactions, including:
Substitution Reactions: The oxalate ligands can be substituted by other ligands such as chloride or nitrate under appropriate conditions.
Reduction Reactions: The palladium(II) center can be reduced to palladium(0) using reducing agents like hydrogen gas or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions, where the palladium(II) center is oxidized to higher oxidation states.
Common reagents used in these reactions include hydrochloric acid, nitric acid, hydrogen gas, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Diammonium bis(oxalato)palladate(2-) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Materials Science: The compound is utilized in the synthesis of palladium-based materials, which have applications in electronics and nanotechnology.
Biological Studies: It is studied for its potential cytotoxic effects and interactions with biological molecules.
Industrial Applications: The compound is used in the production of palladium-based catalysts for industrial processes.
Wirkmechanismus
The mechanism of action of diammonium bis(oxalato)palladate(2-) involves the coordination of palladium(II) with oxalate ligands. The oxalate ligands stabilize the palladium(II) center and facilitate various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Diammonium bis(oxalato)palladate(2-) can be compared with other palladium(II) oxalate complexes, such as potassium bis(oxalato)palladate(2-) and silver bis(oxalato)palladate(2-). These compounds share similar coordination environments but differ in their counterions and specific applications. The uniqueness of diammonium bis(oxalato)palladate(2-) lies in its ammonium counterions, which can influence its solubility and reactivity.
Similar compounds include:
- Potassium bis(oxalato)palladate(2-)
- Silver bis(oxalato)palladate(2-)
- Palladium(II) oxalate complexes with different ligands
Eigenschaften
Molekularformel |
C4H8N2O8Pd |
|---|---|
Molekulargewicht |
318.54 g/mol |
IUPAC-Name |
diazanium;oxalate;palladium(2+) |
InChI |
InChI=1S/2C2H2O4.2H3N.Pd/c2*3-1(4)2(5)6;;;/h2*(H,3,4)(H,5,6);2*1H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
LCIXDUJWYFCUSK-UHFFFAOYSA-L |
Kanonische SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[NH4+].[NH4+].[Pd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-6-Benzothiazolesulfonyl chloride](/img/structure/B12835494.png)




![1'-Benzyl-2H-spiro[benzofuran-3,3'-pyrrolidine]](/img/structure/B12835510.png)



![Rel-(1R,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B12835539.png)
